Raltegravir vs. Elvitegravir: Differential Fold-Resistance Conferred by the E92Q Integrase Mutation
In site-directed mutagenesis studies of HIV-1 integrase, the E92Q substitution confers markedly differential resistance to elvitegravir versus raltegravir [1]. This mutation reduces susceptibility to elvitegravir by 54-fold, whereas the same mutation causes only a 3-fold reduction in susceptibility to raltegravir under identical in vitro assay conditions [1]. This asymmetric cross-resistance profile has critical implications for experimental design when selecting an INSTI reference compound for resistance surveillance panels or for validating phenotypic susceptibility assays intended to detect E92Q-mediated resistance.
| Evidence Dimension | Fold-change in IC₅₀ (drug susceptibility) conferred by E92Q integrase mutation |
|---|---|
| Target Compound Data | 3-fold reduction in susceptibility |
| Comparator Or Baseline | Elvitegravir: 54-fold reduction in susceptibility |
| Quantified Difference | Elvitegravir exhibits 18-fold greater resistance impact from E92Q than raltegravir |
| Conditions | Site-directed mutagenesis of HIV-1 integrase; phenotypic susceptibility testing in cell culture |
Why This Matters
Researchers conducting resistance surveillance or validating genotypic resistance assays must use raltegravir rather than elvitegravir as the reference compound when E92Q is a mutation of interest, due to the vastly different resistance magnitudes.
- [1] Goethals O, Clayton R, Wagemans E, et al. Resistance mutations in HIV-1 integrase selected with raltegravir or elvitegravir confer reduced susceptibility to a diverse panel of integrase inhibitors. XVII International HIV Drug Resistance Workshop; June 10-14, 2008; Sitges, Spain. View Source
